N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)ACETAMIDE
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Overview
Description
N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of both chloro and methoxy groups in the benzene rings suggests potential unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)ACETAMIDE typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound might involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized forms of the compound with altered functional groups.
Reduction: Reduced forms with different degrees of hydrogenation.
Hydrolysis: 4-chlorobenzenesulfonic acid and 4-methoxyaniline.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and protein functions.
Medicine: Potential use as an antibacterial or antifungal agent.
Industry: As a precursor for the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)ACETAMIDE would depend on its specific application. In medicinal chemistry, it might inhibit bacterial growth by interfering with enzyme activity or cell wall synthesis. The molecular targets could include enzymes like dihydropteroate synthase or other proteins involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-CHLOROBENZENESULFONYL)-N-PHENYLACETAMIDE: Lacks the methoxy group, which might affect its solubility and biological activity.
N-(4-METHOXYBENZENESULFONYL)-N-PHENYLACETAMIDE: Lacks the chloro group, potentially altering its reactivity and interaction with biological targets.
Uniqueness
The presence of both chloro and methoxy groups in N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)ACETAMIDE makes it unique in terms of its chemical reactivity and potential biological activities. These functional groups can influence the compound’s solubility, stability, and interaction with various molecular targets.
Properties
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-11(18)17(13-5-7-14(21-2)8-6-13)22(19,20)15-9-3-12(16)4-10-15/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWFKHQOYPHTIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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